molecular formula C20H22N4O5S B6515860 N-[(furan-2-yl)methyl]-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide CAS No. 950261-79-7

N-[(furan-2-yl)methyl]-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide

Cat. No.: B6515860
CAS No.: 950261-79-7
M. Wt: 430.5 g/mol
InChI Key: BVYCGVGJXOHBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(furan-2-yl)methyl]-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide is a synthetic acetamide derivative featuring a furan-2-ylmethyl group, a piperidine-1-sulfonyl substituent, and a 1,2-dihydroquinoxalin-1-yl core. The piperidine-sulfonyl group may enhance solubility and bioavailability, while the dihydroquinoxaline moiety could confer rigidity and π-π stacking interactions.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-oxo-6-piperidin-1-ylsulfonylquinoxalin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c25-19(22-12-15-5-4-10-29-15)14-24-18-7-6-16(11-17(18)21-13-20(24)26)30(27,28)23-8-2-1-3-9-23/h4-7,10-11,13H,1-3,8-9,12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYCGVGJXOHBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C=N3)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(furan-2-yl)methyl]-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and possible therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a furan moiety linked to a quinoxaline derivative, with a piperidine ring containing a sulfonyl group. Its molecular formula is C20H22N4O5SC_{20}H_{22}N_4O_5S and it has a molecular weight of approximately 430.5 g/mol. The structural complexity suggests diverse interactions with biological targets, potentially leading to significant pharmacological effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antibacterial Activity : Some derivatives have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. For instance, certain related compounds displayed IC50 values significantly lower than standard inhibitors .

The biological activity of this compound may be attributed to its ability to interact with specific protein targets. Interaction studies suggest that the compound can bind effectively to bovine serum albumin (BSA), indicating potential bioavailability and distribution in biological systems .

Case Studies

Case Study 1: Antibacterial Screening
In a study evaluating the antibacterial properties of related compounds, several derivatives were tested against multiple bacterial strains. The results indicated that some compounds exhibited strong inhibitory activity against Salmonella typhi with IC50 values as low as 0.63 µM, demonstrating their potential as new antibacterial agents .

Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of compounds containing piperidine and sulfonamide functionalities. These studies revealed that certain derivatives acted as potent urease inhibitors, which could have implications for treating conditions like kidney stones .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
N-(3-aminoquinoxalin-2-yl)sulfonamideQuinoxaline core with amino and sulfonamide groupsKnown for PI3K inhibition
6-(piperidinyl)quinoxalineQuinoxaline structure with piperidineFocus on central nervous system activity
Furan-based sulfonamidesContains furan and sulfonamide groupsVariability in biological activity depending on substituents

The distinct combination of functional groups in N-[(furan-2-yl)methyl]-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-y]acetamide may lead to unique biological activities compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparisons focus on substituents, functional groups, and inferred properties.

Pharmacopeial Acetamide Derivatives

The Pharmacopeial Forum (2017) lists several complex acetamides (e.g., compounds m, n, o) with stereochemical diversity and bulky substituents . For example:

  • Compound m: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide. Features: Phenoxyacetamide, tetrahydropyrimidinone, stereospecific backbone. Comparison: Unlike the target compound, compound m lacks a sulfonyl group or fused quinoxaline ring but includes a tetrahydropyrimidinone moiety, which may influence hydrogen-bonding capacity.

Pesticide-Related Acetamides

The Pesticide Chemicals Glossary (2001) includes chloroacetamide herbicides such as metazachlor and dimethachlor :

  • Metazachlor : 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide.
    • Features: Chloroacetamide core, pyrazole, and dimethylphenyl groups.
    • Comparison: The target compound replaces the chloro and pyrazole groups with a furan-2-ylmethyl and piperidine-sulfonyl moiety, likely reducing herbicidal activity but improving metabolic stability.

Sulfonamide-Containing Analogs

A 2024 chemical registry lists N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide (893385-97-2) :

  • Features: Furan-2-ylmethyl, imidazole, and sulfanylacetamide groups.

Structural and Functional Analysis

Key Substituents and Their Impacts

Group Target Compound Analog (Example) Functional Difference
Aromatic Core 1,2-Dihydroquinoxaline Metazachlor (dimethylphenyl) Quinoxaline enables π-π stacking; dimethylphenyl favors hydrophobic interactions.
Sulfonyl Group Piperidine-1-sulfonyl Sulfanyl (893385-97-2) Sulfonyl enhances solubility and acidity.
Heterocyclic Substituent Furan-2-ylmethyl Pyrazole (metazachlor) Furan may reduce steric hindrance vs. pyrazole.

Hypothetical Physicochemical Properties

  • Solubility : The piperidine-sulfonyl group likely increases water solubility compared to chloroacetamide pesticides .
  • Bioactivity: The dihydroquinoxaline core may target aromatic or planar receptors (e.g., kinase inhibitors), unlike the herbicidal activity of metazachlor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.